molecular formula C23H21N3O4 B10968290 N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Cat. No.: B10968290
M. Wt: 403.4 g/mol
InChI Key: AKBRZQPTLGAMLE-UHFFFAOYSA-N
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Description

N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE is a complex organic compound that features a furan ring, a benzamide group, and an oxadiazole moiety

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide

InChI

InChI=1S/C23H21N3O4/c1-15-7-10-17(11-8-15)22-25-21(30-26-22)14-28-20-6-4-3-5-19(20)23(27)24-13-18-12-9-16(2)29-18/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

AKBRZQPTLGAMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furfural derivatives through cyclization reactions.

    Oxadiazole Formation: The oxadiazole ring is often synthesized via cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the furan and oxadiazole derivatives with a benzamide precursor under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE involves its interaction with specific molecular targets. The furan and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The benzamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-METHYL-2-FURYL)METHYL]-2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}BENZAMIDE: is unique due to its combination of furan, oxadiazole, and benzamide groups.

    Similar compounds: include other benzamide derivatives, furan derivatives, and oxadiazole derivatives.

Uniqueness

    Structural Diversity: The combination of different functional groups in a single molecule provides unique chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for further synthesis.

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